H-D-Glu(OMe)-OH
Description
Contextualization within the Field of Amino Acid Derivatives
Amino acids and their derivatives form a fundamental class of organic compounds with pervasive roles in biological systems and significant utility in chemical synthesis. H-D-Glu(OMe)-OH is a specifically modified form of D-glutamic acid, featuring a methyl ester at its gamma-carboxyl group and a free alpha-carboxylic acid. This structural modification enhances its chemical properties, making it a valuable reagent. As a member of the extensive family of amino acid derivatives, it is frequently employed in research settings for its predictable reactivity and its ability to introduce specific stereochemical information into target molecules medchemexpress.comchemimpex.comchemimpex.commedchemexpress.commedchemexpress.compeptide.comscbt.commedchemexpress.commedchemexpress.com. These derivatives are crucial for exploring complex biochemical pathways and for constructing novel chemical entities.
Significance as a Chiral Building Block in Advanced Organic Synthesis
The D-configuration of the glutamic acid backbone, combined with the esterification of one of its carboxyl groups, positions this compound as a significant chiral building block in advanced organic synthesis mdpi.comsigmaaldrich.comsigmaaldrich.comull.esmdpi.combldpharm.com. Its inherent chirality is critical for stereoselective reactions, enabling chemists to construct enantiomerically pure complex molecules. This compound serves as a key intermediate in various synthetic strategies, including peptide synthesis, where its precise stereochemistry is essential for creating biologically active peptides with defined structures and functions chemimpex.comchemimpex.commedchemexpress.comorgsyn.org. The methyl ester group offers a handle for controlled chemical modifications or protection, facilitating its incorporation into intricate synthetic routes without interfering with other reactive functionalities chemblink.com.
Overview of its Role in Bioactive Molecule Research
This compound plays a crucial role in the research and development of bioactive molecules, particularly in the pharmaceutical and biochemical sectors chemimpex.comchemimpex.commedchemexpress.com. It functions as a key precursor and intermediate in the synthesis of various pharmaceuticals, with a notable emphasis on compounds targeting neurological disorders chemimpex.comchemimpex.com. Researchers utilize this derivative to design drug candidates that can interact with specific biological pathways, potentially leading to neuroprotective effects or improvements in cognitive functions chemimpex.comchemimpex.comchemblink.com. Furthermore, its application extends to the study of neurotransmitter pathways and metabolic processes, providing insights into cellular functions and disease mechanisms chemimpex.comchemimpex.comchemimpex.com. The compound's ability to serve as a building block for other bioactive molecules underscores its importance in drug discovery and development pipelines.
Interdisciplinary Research Perspectives: From Chemistry to Biology
The utility of this compound exemplifies the interdisciplinary nature of modern scientific research, bridging synthetic organic chemistry with biological and pharmacological investigations chemimpex.comchemimpex.comchemimpex.comresearchgate.net. In chemistry, it is valued for its role in stereoselective synthesis and peptide chemistry. Biologically, it is instrumental in probing complex systems, such as neurotransmitter functions and metabolic pathways, and in developing potential therapeutic agents. Its application in creating pharmacological tools for cognitive studies highlights its contribution to understanding biological processes at a molecular level researchgate.net. This dual role makes it an indispensable compound for researchers seeking to develop novel materials, understand biological mechanisms, and engineer therapeutic solutions.
Data Tables
Table 1: Key Applications of this compound in Research
| Application Area | Specific Role | Example/Context |
| Peptide Synthesis | Building block for peptide chains | Incorporation into peptides to create specific structures and functions |
| Drug Development | Intermediate in synthesis of pharmaceuticals, esp. for neurological disorders | Synthesis of drug candidates targeting neurological conditions |
| Bioactive Molecule Synthesis | Precursor for synthesizing compounds with biological activity | Creation of novel therapeutic agents |
| Neuroscience Research | Studying neurotransmitter pathways and cognitive functions | Understanding neurotransmitter modulation and brain health |
| Metabolic Research | Investigating amino acid metabolism | Elucidating cellular processes and metabolic pathways |
| Chiral Synthesis | Chiral building block/source for stereoselective synthesis | Enantioselective synthesis of complex organic molecules |
| Polymer Synthesis | Monomer for poly-γ-D-glutamic acid | Synthesis of biodegradable polymers |
| Pharmacological Tools Development | Component in developing tools for studying biological processes | Creating new pharmacological tools for cognition studies |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25767-60-6 | |
| Record name | D-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-04-7 | |
| Record name | 5-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl D-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methyl D-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving H D Glu Ome Oh
Synthetic Routes for D-Glutamic Acid Derivatives
The synthesis of D-glutamic acid derivatives like H-D-Glu(OMe)-OH is a critical aspect of organic and medicinal chemistry, providing essential components for the construction of complex molecules.
Stereoselective Synthesis Approaches
Stereoselectivity is paramount in the synthesis of chiral molecules like D-glutamic acid derivatives to ensure the desired biological activity. Several methods have been developed to achieve high stereoselectivity.
One common approach involves the use of enzymes, which are inherently chiral and can catalyze reactions with high stereospecificity. For instance, D-aminopeptidases have been utilized for the stereoselective synthesis of D-amino acid N-alkylamides. pu-toyama.ac.jp While this specific example doesn't directly yield this compound, the principle of using D-specific enzymes can be applied to reactions involving D-glutamic acid derivatives.
Another powerful technique is the Matteson homologation of boronic esters, which allows for the stereoselective synthesis of α-azido esters that can be subsequently converted to α-amino acid derivatives. uni-saarland.de This method offers flexibility in introducing various functional groups and is suitable for creating both linear and cyclic amino acid derivatives. uni-saarland.de
Furthermore, highly stereoselective alkylations at the γ-position of glutamic acid esters have been achieved, providing a route to various substituted glutamic acid derivatives. researchgate.net These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Functional Group Interconversions at the Glutamate (B1630785) Moiety
Functional group interconversions are essential for modifying the properties and reactivity of the glutamic acid scaffold. solubilityofthings.com These transformations allow chemists to tailor the molecule for specific applications.
The carboxyl groups of glutamic acid can be converted to esters, amides, or other functionalities. solubilityofthings.com For example, the γ-carboxyl group of D-glutamic acid is esterified to a methyl ester in this compound. This can be achieved through classical methods like using methanol (B129727) with a catalyst such as thionyl chloride or gaseous HCl. pu-toyama.ac.jpthieme-connect.de
The amino group can also be modified through various reactions. For instance, it can be acylated to form amides or converted to other nitrogen-containing functional groups. These transformations are fundamental in peptide synthesis where the amino group participates in peptide bond formation. solubilityofthings.com
Protection and Deprotection Strategies for this compound Derivatives
In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the reactive functional groups of amino acids. nih.gov The selection of appropriate protecting groups and their selective removal are key to a successful synthesis. thermofisher.combiosynth.com
N-Terminal Protecting Group Chemistry (e.g., Fmoc, Cbz)
The α-amino group of this compound is typically protected during peptide synthesis to prevent self-coupling or other undesired reactions. wikipedia.org Two of the most common N-terminal protecting groups are the fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups. thermofisher.comorganic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is typically removed using a mild base like piperidine (B6355638). thermofisher.comiris-biotech.de This makes it orthogonal to acid-labile side-chain protecting groups, a common strategy in solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de The use of Fmoc-D-Glu(OMe)-OH allows for the stepwise assembly of peptides.
Cbz (benzyloxycarbonyl): The Cbz group is typically removed by catalytic hydrogenation. organic-chemistry.org This method is also orthogonal to many other protecting groups, providing flexibility in synthetic design. The synthesis of dipeptides using Cbz-protected amino acids has been well-documented. researchgate.net
Carboxylic Acid Side Chain Protection and Selective Cleavage
The γ-carboxylic acid of glutamic acid is often protected as an ester, such as the methyl ester in this compound, to prevent its participation in peptide bond formation. The selective cleavage of this side-chain ester is a critical step in many synthetic routes.
The methyl ester of the side chain can be cleaved under various conditions. While standard methods often involve strongly acidic or basic conditions, these are not always compatible with sensitive protecting groups like Fmoc. nih.gov Therefore, the development of mild and selective cleavage methods is an active area of research. For instance, methods using reagents like trimethyltin (B158744) hydroxide (B78521) or calcium(II) iodide have been explored for the mild hydrolysis of methyl esters. nih.gov Another approach involves the use of enzymes for selective cleavage.
In solid-phase peptide synthesis, the side-chain protecting group is often chosen to be cleaved simultaneously with the cleavage of the peptide from the resin. peptide.com For example, a tert-butyl ester side-chain protection is commonly used with the Fmoc strategy, as it can be removed by trifluoroacetic acid (TFA) during the final cleavage step. iris-biotech.depeptide.com However, for specific applications requiring selective deprotection of the side chain while the peptide remains on the resin, other protecting groups like allyl or 2-phenylisopropyl esters are utilized. peptide.com
Integration of this compound in Peptide Synthesis
This compound and its protected derivatives are widely used in peptide synthesis, both in solution-phase and solid-phase methodologies. wikipedia.orgnih.gov Its incorporation allows for the introduction of a D-amino acid, which can be important for creating peptides with modified biological activities or stabilities.
In solid-phase peptide synthesis (SPPS), an N-terminally protected derivative of this compound, such as Fmoc-D-Glu(OMe)-OH, is coupled to a resin-bound peptide chain. thermofisher.combiosynth.com The N-terminal protecting group is then removed, and the next amino acid is coupled, repeating the cycle until the desired peptide sequence is assembled. thermofisher.com
The methyl ester on the side chain can either be retained in the final peptide or cleaved, depending on the desired final product. If the free carboxylic acid is required, a final deprotection step is performed. The presence of the methyl ester can influence the solubility and conformational properties of the peptide. chemimpex.com
Below is a table summarizing common protecting groups used for glutamic acid derivatives in peptide synthesis:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups (e.g., tBu, Boc) |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | Orthogonal to many acid and base-labile groups |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to base-labile groups (e.g., Fmoc) |
| tert-Butyl ester | OtBu | Acid (e.g., TFA) | Cleaved with Boc group |
| Methyl ester | OMe | Acidic or basic hydrolysis, enzymatic cleavage | Can be selectively cleaved under specific conditions |
| Allyl ester | OAll | Palladium catalyst | Orthogonal to Fmoc and tBu groups |
| Benzyl ester | OBzl | Catalytic Hydrogenation | Cleaved with Cbz group |
Solid-Phase Peptide Synthesis (SPPS) Methodologies
In Solid-Phase Peptide Synthesis (SPPS), this compound is utilized after protection of its α-amino group, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group, to yield Fmoc-D-Glu(OMe)-OH. jylpharm.com This derivative is then incorporated into a growing peptide chain anchored to an insoluble polymer resin. The general Fmoc/tBu strategy provides a robust framework for its use. researchgate.net
The standard SPPS cycle involving Fmoc-D-Glu(OMe)-OH consists of the following steps:
Resin Preparation : The synthesis begins with a resin, such as Rink Amide for C-terminal amides or a Wang or 2-Chlorotrityl resin for C-terminal carboxylic acids, which is swelled in a suitable solvent like N,N-Dimethylformamide (DMF). uci.edu
Deprotection : The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. uci.edu This cleavage exposes a free amine, ready for coupling. The side-chain methyl ester of the D-Glu(OMe) residue is stable to these basic conditions. nih.gov
Coupling : The pre-activated Fmoc-D-Glu(OMe)-OH is added to the resin. Activation is performed in situ using a coupling reagent (see section 2.3.3). The activated carboxylic acid of Fmoc-D-Glu(OMe)-OH reacts with the newly exposed amine on the resin-bound peptide to form a new peptide bond. nih.gov
Washing : After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts, ensuring the purity of the subsequent reaction. uci.edu
This cycle is repeated for each amino acid in the desired sequence. The use of Fmoc-D-Glu(OMe)-OH allows for the introduction of a D-glutamic acid residue where the side-chain carboxyl is masked as a methyl ester. This prevents the side chain from participating in unwanted reactions during synthesis.
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis of shorter peptides or peptide fragments. researchgate.netekb.eg In this approach, protected amino acids are coupled in a suitable organic solvent, and the resulting product is isolated and purified after each step.
A typical solution-phase coupling involving this compound would proceed as follows:
Protection : The α-amino group of this compound is protected, for instance with a benzyloxycarbonyl (Z) group, to form Z-D-Glu(OMe)-OH. The α-carboxyl group of the coupling partner, for example, Leucine methyl ester (H-Leu-OMe), is already protected as a methyl ester. ekb.eg
Activation and Coupling : The N-protected Z-D-Glu(OMe)-OH is dissolved in a solvent like DMF or dichloromethane (B109758) (DCM). A coupling reagent and a base are added to activate the free α-carboxyl group. The C-protected amino acid (H-Leu-OMe) is then added, and its free amino group reacts with the activated carboxyl group to form the protected dipeptide, Z-D-Glu(OMe)-Leu-OMe. bachem.com
Purification : The resulting dipeptide is purified from the reaction mixture, typically using extraction and crystallization or column chromatography.
Deprotection : The N-terminal protecting group (Z-group) can be selectively removed (e.g., by hydrogenolysis) to allow for further chain elongation, or both protecting groups can be removed in a final step to yield the free dipeptide.
This method allows for careful control and purification at each stage of the synthesis. researchgate.net
Amide Bond Forming Reagents and Optimization
The formation of the amide (peptide) bond is the cornerstone of peptide synthesis. unimib.it This reaction requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the amino group of the other component. researchgate.net When using N-protected D-Glu(OMe)-OH, its α-carboxyl group is activated.
A variety of coupling reagents are available, broadly classified into carbodiimides, and phosphonium (B103445) or aminium/uronium salts. researchgate.netresearchgate.net The choice of reagent is critical for optimizing reaction speed, yield, and suppressing side reactions, most notably racemization. rsc.org
Key Optimization Considerations:
Reagent Choice : Uronium/aminium reagents like HATU and HBTU are highly efficient and commonly used in both solid-phase and solution-phase synthesis. nih.govresearchgate.net Carbodiimides such as DCC and EDC are also widely used, often in conjunction with additives like HOBt or HOAt, which act as racemization suppressors. researchgate.netrsc.org
Steric Hindrance : Coupling reactions involving sterically hindered amino acids can be challenging. In such cases, more potent activating agents like HATU or specialized protocols may be required to achieve satisfactory yields. rsc.org
Racemization/Epimerization : The activation of an N-protected amino acid can increase the acidity of the α-proton, leading to its abstraction by base and subsequent racemization (or epimerization for chiral compounds). This is a significant concern for all amino acids except glycine. nih.govresearchgate.net The risk is minimized by using non-coordinating bases with high steric hindrance (e.g., DIPEA or 2,4,6-collidine), appropriate coupling additives (e.g., HOAt), and carefully controlling reaction temperature and time. unifi.it
| Reagent Class | Example Reagent (Abbreviation) | Typical Use/Characteristics |
|---|---|---|
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient, fast reaction times. Often used for difficult couplings. Based on the HOAt or HOBt moiety. nih.govresearchgate.net |
| Phosphonium Salts | BOP, PyBOP | Robust and effective activators, though byproducts can be more difficult to remove than those from uronium salts. researchgate.net |
| Carbodiimides | DCC, EDC | Cost-effective reagents that form an O-acylisourea intermediate. Used with additives to improve efficiency and reduce racemization. rsc.org |
| Additives | HOBt, HOAt | Added to carbodiimide-mediated couplings to form an active ester, which is less prone to racemization than the O-acylisourea intermediate. researchgate.net |
Derivatization Reactions for Research Applications
The functional groups of this compound can be further modified through various derivatization reactions to produce compounds for specific research or analytical applications.
Alkylation and Esterification Procedures for Analytical Purposes
The free α-carboxyl group of this compound can be readily esterified. This is often done to increase the volatility of the compound for analytical techniques like gas chromatography (GC).
Esterification : A common method for esterification is the Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) in methanol is a highly effective method for producing methyl esters. This reaction would convert this compound to its dimethyl ester derivative, H-D-Glu(OMe)-OMe. huatengsci.comiris-biotech.de
Alkylation : The α-amino group can undergo alkylation. For instance, enantioselective allylic alkylation of amino esters can be achieved using specific catalysts to produce α-quaternary glutamic acid derivatives. acs.org More general methods for the asymmetric alkylation of amino acid derivatives, such as those employing pseudoephedrine as a chiral auxiliary, can be used to introduce various alkyl groups at the α-carbon, although this modifies the core structure. acs.org
| Reaction Type | Reagents | Product | Purpose |
|---|---|---|---|
| Esterification | Methanol (MeOH), Thionyl Chloride (SOCl₂) | H-D-Glu(OMe)-OMe (Dimethyl D-glutamate) | Increases volatility for GC analysis. |
| Alkylation (N-Alkylation) | Alkyl Halide (e.g., CH₃I), Base | N-Methyl-D-Glu(OMe)-OH | Synthesis of N-methylated peptide building blocks. |
Acylation Strategies for Amino and Hydroxyl Group Modification
The primary α-amino group of this compound is a nucleophile and can be readily acylated. As this compound lacks a hydroxyl group, this section focuses exclusively on amino group modification. Acylation is the basis for N-terminal protection in peptide synthesis but is also used to synthesize a wide range of derivatives.
N-Acylation : This can be achieved using various acylating agents:
Acyl Halides : Reagents like acetyl chloride or benzoyl chloride react with the amino group, typically in the presence of a base (e.g., NaOH or pyridine) under Schotten-Baumann conditions, to form the corresponding N-acyl derivative (e.g., Ac-D-Glu(OMe)-OH).
Acid Anhydrides : Acetic anhydride (B1165640), for example, is a common and efficient reagent for acetylation.
N-Protection : The introduction of standard amino-protecting groups like Boc (using Boc-anhydride) or Fmoc (using Fmoc-Cl or Fmoc-OSu) are specific, widely used examples of N-acylation reactions. acs.orguantwerpen.be
These acylation strategies allow for the synthesis of a diverse array of N-modified D-glutamic acid γ-methyl ester derivatives for various research applications.
| Acylating Agent | Example | Conditions | Product Type |
|---|---|---|---|
| Acid Anhydride | Acetic Anhydride ((Ac)₂O) | Aqueous base or organic solvent | N-Acetyl derivative |
| Acyl Halide | Benzoyl Chloride (Bz-Cl) | Schotten-Baumann (e.g., aq. NaOH) | N-Benzoyl derivative |
| For N-Protection | Fmoc-OSu or Fmoc-Cl | Aqueous bicarbonate or organic base | N-Fmoc protected amino acid acs.org |
| For N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Aqueous base or organic solvent | N-Boc protected amino acid acs.org |
H D Glu Ome Oh in Biochemical and Molecular Research
Investigation of Protein-Ligand Interactions and Binding Affinities
Specific research findings detailing the direct use of H-D-Glu(OMe)-OH in the investigation of protein-ligand interactions and the determination of binding affinities are not prominently featured in the reviewed literature. While glutamate (B1630785) and its derivatives are known to play crucial roles in biological systems, including neurotransmission and cellular signaling, direct studies employing this compound as a specific ligand for probing protein binding sites or quantifying binding affinities were not identified. Research in this area often involves studying the native amino acid or more complex peptide structures rather than simple ester derivatives as primary ligands for such investigations.
Enzymatic Studies Involving Glutamate Derivatives
The literature search did not yield specific studies that directly investigate the role or modulation of this compound in relation to the following enzyme activities:
Research on Glutamate Synthase Activity
No direct research findings were found that specifically examine the interaction of this compound with glutamate synthase or its activity.
Modulation of Gamma-Glutamyl Transpeptidase (GGT)
Specific studies detailing the modulation of Gamma-Glutamyl Transpeptidase (GGT) by this compound were not identified in the available literature.
Studies on Caspase-Related Enzyme Inhibition
Research directly linking this compound to the inhibition or modulation of caspase-related enzymes was not found in the reviewed sources.
Role in the Synthesis of Bioactive Peptides and Peptide Analogues
This compound is recognized as a key building block in the synthesis of peptides and peptide analogues. Its esterified carboxyl group and the D-configuration of the amino acid provide specific properties that are advantageous in solid-phase peptide synthesis (SPPS) and drug development. The compound facilitates efficient peptide bond formation, contributing to the creation of complex peptide structures with potential therapeutic applications.
Peptide Synthesis: this compound serves as a crucial component in constructing peptide chains, allowing for the controlled introduction of D-glutamic acid residues. This is vital for creating peptides with altered stability, conformation, or biological activity compared to their L-amino acid counterparts. chemimpex.comchemimpex.commedchemexpress.compeptide.commedchemexpress.eu
Drug Development: Its utility extends to pharmaceutical research, where it is employed in the development of peptide-based drugs and novel therapeutic agents. The modification of amino acids using derivatives like this compound can lead to enhanced efficacy and specificity of drug candidates. chemimpex.commedchemexpress.commedchemexpress.eu
Bioconjugation: Related glutamic acid derivatives, such as Fmoc-L-glutamic acid γ-methyl ester, have been utilized in bioconjugation processes. This involves linking peptides to other molecules, such as antibodies or drugs, which is critical for targeted therapy, for instance, in cancer treatment. chemimpex.com
Table 1: Applications of this compound in Peptide Synthesis
| Type of Peptide/Analogue | Role of this compound | General Application Area |
| Peptides | Building block for introducing D-glutamic acid residues | Peptide synthesis, drug development |
| Peptide Analogues | Modifies peptide stability, conformation, and activity | Pharmaceutical research, therapeutic agents |
| Modified Peptides | Facilitates controlled peptide bond formation | Targeted therapy, bioconjugation |
Elucidation of Cellular Processes and Disease Mechanisms
While direct studies on this compound in elucidating specific cellular processes or disease mechanisms are limited, glutamic acid derivatives, in general, have shown potential in various biological contexts. Glutamic acid itself is a fundamental amino acid involved in numerous metabolic pathways, neurotransmission, and cellular signaling. wikipedia.orgijbs.comjst.go.jp
Cancer Therapy: Some glutamic acid derivatives have been explored for their potential as anticancer agents, with investigations into their ability to inhibit tumor growth and induce apoptosis. ontosight.aimdpi.comnih.gov Molecules derived from glutamic acid's structure are considered to have significant potential as innovative drugs, although specific research detailing this compound's role in these mechanisms is not extensively documented. mdpi.comnih.gov
Cellular Metabolism: Glutamate is a precursor for glutathione (B108866) (GSH) synthesis and plays a role in maintaining cellular redox homeostasis. mdpi.com It also fuels the tricarboxylic acid (TCA) cycle. mdpi.comembopress.org While these are general functions of glutamate, the specific contribution of this compound to these processes is not detailed in the reviewed literature.
Table 2: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6461-04-7 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₆H₁₁NO₄ | chemicalbook.comcymitquimica.com |
| Molecular Weight | 161.16 g/mol | chemicalbook.com |
| Melting Point | 175-176 °C | chemdad.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, etc. | chemicalbook.comchemicalbook.com |
| Appearance | White crystalline solid (general for similar derivatives) | cymitquimica.com |
Compound List:
this compound
D-glutamic acid
L-glutamic acid
Fmoc-L-glutamic acid γ-methyl ester
Boc-D-glutamic acid dimethyl ester
Glutamate
Glutamine
Glutathione (GSH)
Neuroscientific and Neurochemical Research Applications of H D Glu Ome Oh
Applications in Pharmaceutical and Drug Discovery Research
Design and Synthesis of Novel Drug Candidates
D-Glutamic acid gamma-methyl ester acts as a valuable chiral synthon and building block in organic synthesis, crucial for constructing complex molecules and peptide-based therapeutics chemimpex.comchemimpex.comchemimpex.comnih.govsigmaaldrich.comnih.govnih.gov. Its defined stereochemistry (D-configuration) is essential for developing enantiomerically pure drug candidates, where chirality significantly influences biological activity and target interaction sigmaaldrich.comnih.govrsc.org. Protected forms, such as Boc-D-glutamic acid derivatives, are frequently employed in peptide synthesis to ensure stability and facilitate selective reactions, enabling the creation of peptide drugs with enhanced efficacy and specificity for neurological disorders and other medical applications chemimpex.comchemimpex.com. The incorporation of such amino acid derivatives into larger molecular structures allows medicinal chemists to fine-tune pharmacokinetic properties and target engagement, thereby streamlining the drug design process chemimpex.comchemimpex.comsigmaaldrich.com.
Targeting Specific Biological Pathways for Enhanced Therapeutic Efficacy
The role of D-Glutamic acid gamma-methyl ester in modulating biological pathways is an area of active investigation. As a derivative of glutamic acid, a key excitatory neurotransmitter, it has implications for neurological research and the development of drugs targeting the central nervous system chemimpex.com. Research into glutamic acid derivatives aims to influence neurotransmitter signaling, potentially leading to therapeutic agents for neurodegenerative diseases, epilepsy, and depression chemimpex.com. Furthermore, modified glutamic acid structures are explored for their potential to interact with specific enzymes or receptors, thereby enhancing the therapeutic efficacy of drug candidates by precisely targeting disease-related pathways chemimpex.comnih.gov. For instance, studies on glutaminase (B10826351) inhibitors, which affect glutamine metabolism crucial for cancer cell development, highlight the potential of glutamic acid derivatives in oncology nih.gov.
Research on Anti-Angiogenic and Immunomodulatory Properties of H-D-Glu(OMe)-OH Containing Constructs
While direct research on "this compound" specifically for anti-angiogenic or immunomodulatory properties is limited in the provided search results, related compounds and concepts offer insight. Poly-γ-glutamic acid (γ-PGA), a polymer of D-glutamic acid, has demonstrated anti-inflammatory and anti-angiogenic effects, suggesting a potential for glutamic acid derivatives in modulating these processes researchgate.net. Studies on glycyrrhizic acid conjugates with amino acid methyl esters, including glutamic acid methyl ester, have shown immunostimulant activity, increasing the production of antibody-forming cells in mice nih.gov. Additionally, N-acetylmuramoyl-L-alanyl-D-glutamic acid derivatives are recognized for their immunoadjuvant properties, capable of enhancing immune responses and potentially increasing vaccine efficacy ontosight.ai. Research into asiatic acid derivatives, some incorporating amino acid methyl esters, has shown promising anti-angiogenic activities in zebrafish models nih.govdovepress.com. These findings suggest that constructs incorporating D-glutamic acid derivatives may possess immunomodulatory and anti-angiogenic potential, warranting further investigation.
Utility in the Development of Advanced Diagnostic Assays
The precise chemical structure and reactivity of D-Glutamic acid gamma-methyl ester make it a candidate for use in advanced diagnostic assays. As a chiral building block, it can be incorporated into probes or detection molecules. While specific applications in diagnostic assays are not detailed in the provided snippets, amino acid derivatives are generally utilized in bioconjugation processes, which are fundamental to developing diagnostic tools, biosensors, and imaging agents. The ability to synthesize specific peptide sequences or modified molecules using such derivatives can lead to the development of assays with enhanced specificity and sensitivity for biomarker detection.
Advanced Analytical Methodologies for H D Glu Ome Oh and Its Derivatives in Research
Derivatization Strategies for Analytical Enhancement
Methyl Esterification and Pentafluoropropionic Derivatization for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, many biologically relevant molecules, including sugar acids and their derivatives like H-D-Glu(OMe)-OH, are not sufficiently volatile or stable for direct GC analysis. To overcome this, derivatization is employed, which chemically modifies the analyte to increase its volatility and improve its chromatographic behavior and mass spectral detectability.
A common derivatization strategy involves a two-step process: methyl esterification of the carboxylic acid group, followed by acylation of the hydroxyl groups. For compounds like this compound, which is presumed to be a methyl ester of D-gluconic acid, the carboxylic acid group is already esterified. However, the multiple hydroxyl groups on the sugar backbone require derivatization. Pentafluoropropionic anhydride (B1165640) (PFPA) is frequently used for this purpose, reacting with hydroxyl groups to form pentafluoropropionyl (PFP) esters nih.govresearchgate.netnih.gov. This derivatization increases the molecular weight and introduces fluorine atoms, which are beneficial for detection, particularly in negative-ion chemical ionization (NICI) mode, enhancing sensitivity and selectivity nih.govscience.gov.
The process typically involves reacting the sample with a methylating agent (if the carboxylic acid is not already esterified) and then with PFPA. For example, amino acids, which also possess carboxylic and amino groups, are often derivatized using 2 M HCl in methanol (B129727) at 80 °C for methyl esterification, followed by reaction with PFPA in ethyl acetate (B1210297) at 65 °C for acylation of amino and hydroxyl groups, forming methyl ester-pentafluoropropionyl (Me-PFP) derivatives nih.govresearchgate.net. While this compound is a sugar acid derivative, similar principles apply to derivatizing its remaining hydroxyl groups.
Typical Derivatization and GC-MS Parameters:
| Step | Reagent | Solvent | Conditions | Derivative Formed (General) | Detection Mode |
| Methyl Esterification | Methanol (with acid catalyst, e.g., HCl) | Methanol | 80 °C, 60 min | Methyl Ester | N/A |
| Hydroxyl Derivatization | Pentafluoropropionic anhydride (PFPA) | Ethyl Acetate | 65 °C, 30 min | Pentafluoropropionyl (PFP) | NICI |
| GC-MS Analysis | N/A | Toluene | Splitless injection, Oven programming | Me-PFP derivative | NICI-SIM |
Research findings indicate that these Me-PFP derivatives exhibit good volatility and are amenable to GC-MS analysis nih.gov. The use of NICI mode with selected-ion monitoring (SIM) allows for highly sensitive and specific quantification of the target analytes by monitoring characteristic fragment ions nih.govscience.gov. For instance, the retention times of such derivatives in GC-MS typically fall within a specific window, allowing for their identification based on both chromatographic behavior and mass spectral fragmentation patterns nih.gov.
Stable-Isotope Dilution Techniques for Quantitative Analysis
Stable-Isotope Dilution (SID) is a highly accurate and precise quantitative analytical technique, particularly valuable for analyzing analytes in complex biological or environmental matrices where matrix effects can significantly influence results mdpi.comsci-hub.seresearchgate.net. In SID, a known amount of an isotopically labeled analog of the target analyte (e.g., deuterium-labeled or 13C-labeled this compound) is added to the sample prior to any extraction or derivatization steps.
The principle behind SID is that the labeled internal standard behaves chemically and physically identically to the native analyte throughout the entire analytical process, including extraction, derivatization, chromatographic separation, and mass spectrometric detection. Consequently, any losses or variations in recovery during sample preparation or instrumental analysis will affect both the native analyte and its labeled counterpart to the same extent. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, independent of sample matrix effects or variations in instrument performance mdpi.comresearchgate.net.
For GC-MS analysis, this involves preparing or obtaining a stable-isotope labeled version of this compound. This labeled standard is added to the sample at a known concentration. After the sample undergoes the necessary derivatization (e.g., methyl esterification and PFPA derivatization), both the native and labeled compounds are analyzed by GC-MS. The mass spectrometer is capable of distinguishing between the native analyte and its isotopically labeled analog based on their mass-to-charge ratio (m/z). Quantification is then performed by comparing the peak area or intensity ratio of the native analyte to the internal standard.
Research has shown that SID techniques, when coupled with GC-MS, provide excellent linearity, accuracy, and precision for the quantification of various compounds, including organic acids and sugar derivatives mdpi.comresearchgate.net. For example, SID coupled with GC-MS has been successfully applied to quantify other sugar acids like D-gluconic acid ncsu.edu, demonstrating its applicability to this class of compounds. The use of deuterium-labeled internal standards (e.g., d3-methyl ester derivatives) has been reported for amino acids, which could be analogous for sugar acid methyl esters nih.govresearchgate.net. These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing compounds present at trace levels in complex samples mdpi.com.
Illustrative SID GC-MS Workflow:
Internal Standard Addition: A known quantity of isotopically labeled this compound is added to the sample.
Sample Preparation: Extraction and derivatization (e.g., methyl esterification and PFPA derivatization) are performed on both native and labeled analytes.
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
Quantification: The ratio of the native analyte's signal to the labeled standard's signal is measured by the mass spectrometer. This ratio, compared against a calibration curve generated with known amounts of native and labeled standards, provides the accurate concentration of this compound in the original sample.
The success of SID relies on the availability of well-characterized, isotopically labeled internal standards that closely mimic the behavior of the analyte throughout the analytical process researchgate.net.
Future Research Directions and Translational Potential
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of H-D-Glu(OMe)-OH and its derivatives is geared towards the development of more sustainable and efficient methodologies, moving away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact. rsc.orgadvancedchemtech.comambiopharm.com
A key area of exploration is the use of enzymatic and biocatalytic methods for the synthesis of D-amino acids and their derivatives. mdpi.comnih.govresearchgate.net Enzymes offer high stereoselectivity, reducing the need for chiral separations, and can operate under mild reaction conditions. Research into identifying or engineering enzymes, such as racemases or D-amino acid aminotransferases, could lead to direct and environmentally benign routes to this compound. mdpi.comresearchgate.net Multi-enzymatic cascade reactions, where several enzymatic steps are combined in a single pot, represent a particularly promising avenue for improving process efficiency. nih.gov
Furthermore, the replacement of conventional organic solvents with greener alternatives is a critical aspect of sustainable synthesis. acs.org Solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) are being investigated as viable substitutes for commonly used solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in peptide synthesis. rsc.orgacs.org The development of solid-phase peptide synthesis (SPPS) protocols that utilize these green solvents would significantly reduce the environmental footprint of producing peptides containing this compound. rsc.org
| Synthetic Approach | Advantages | Key Research Areas |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes (e.g., racemases, aminotransferases), development of multi-enzyme cascade systems. |
| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. | Identification and validation of biodegradable and bio-based solvents (e.g., propylene carbonate, 2-MeTHF) for peptide synthesis. |
| Continuous Flow Synthesis | Improved efficiency, better control over reaction parameters, reduced waste. | Adaptation of enzymatic and chemical synthesis of this compound and its derivatives to continuous flow platforms. |
Integration into Advanced Peptide and Protein Engineering Platforms
The incorporation of non-natural amino acids like this compound into peptides and proteins is a powerful strategy for creating novel biomolecules with enhanced therapeutic properties. nih.govnih.govscispace.comrsc.orgportlandpress.com The D-configuration of this compound confers resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. lifetein.comnih.govnih.govlifetein.com
Future research will likely focus on systematically incorporating this compound into peptide sequences to improve their stability and pharmacokinetic profiles. lifetein.com This can lead to the development of peptide therapeutics with longer half-lives and improved bioavailability. lifetein.com The γ-methyl ester group can also be used as a handle for further chemical modifications, such as pegylation or the attachment of other functional moieties, to further enhance drug-like properties.
Moreover, the introduction of D-amino acids can induce specific secondary structures in peptides, which can be crucial for their biological activity. rsc.org The conformational effects of incorporating this compound into peptide backbones will be an important area of investigation, potentially leading to the design of peptides with enhanced binding affinity and selectivity for their targets. rsc.org The use of this compound in the synthesis of macrocyclic peptides is another promising direction, as these constrained structures often exhibit improved metabolic stability and cell permeability. drugtargetreview.com
| Application Area | Rationale | Potential Outcomes |
| Enhanced Stability | D-amino acids are resistant to degradation by proteases. | Peptide drugs with longer in vivo half-life and improved oral bioavailability. lifetein.comnih.gov |
| Structural Constraint | Introduction of D-amino acids can induce specific turns and secondary structures. | Peptides with higher binding affinity and selectivity for therapeutic targets. rsc.org |
| Chemical Modification | The methyl ester provides a site for further chemical derivatization. | Development of peptide conjugates with improved pharmacokinetic properties. |
| Macrocyclization | Incorporation into cyclic peptide scaffolds. | Creation of highly stable and cell-permeable therapeutic peptides. drugtargetreview.com |
Advancements in Neuropharmacological Agent Development
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its receptors are key targets for the treatment of a wide range of neurological and psychiatric disorders. drugbank.comwikipedia.org D-amino acid analogs of glutamate (B1630785) are of particular interest as they can exhibit unique pharmacological profiles and are not readily metabolized. mdpi.com
Future research into this compound will likely explore its potential as a modulator of glutamate receptors. nih.gov The D-configuration may lead to selective interactions with specific subtypes of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, where D-serine and D-aspartate act as co-agonists. mdpi.com The γ-methyl ester could influence the binding affinity and selectivity of the molecule for different glutamate receptor subtypes.
The development of glutamatergic modulators with improved blood-brain barrier permeability is a significant challenge in neuropharmacology. The esterification of the γ-carboxyl group in this compound may enhance its lipophilicity, potentially facilitating its transport into the brain. Investigating the ability of this compound and its derivatives to cross the blood-brain barrier and modulate neuronal activity will be a crucial area of future research. These compounds could be investigated for their potential therapeutic utility in conditions such as Alzheimer's disease, schizophrenia, and chronic pain. mdpi.comscienceopen.com
Application in Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new drug candidates. tangobio.comcreative-peptides.com The creation of diverse peptide libraries containing non-natural amino acids is a promising strategy for identifying novel ligands for a wide range of biological targets. bmglabtech.com
This compound can be a valuable building block for the construction of combinatorial peptide libraries. Its incorporation can introduce structural diversity and proteolytic resistance into the library, increasing the likelihood of identifying stable and potent hits. lifetein.comnih.gov HTS campaigns can then be employed to screen these libraries against various therapeutic targets, such as G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions. drugtargetreview.comcreative-peptides.combmglabtech.com
The development of efficient and automated methods for the synthesis of peptide libraries containing this compound will be essential for its widespread application in drug discovery. creative-peptides.com The integration of HTS with advanced analytical techniques will enable the rapid identification and characterization of active compounds from these libraries.
Computational Chemistry and In Silico Modeling for Predictive Research
| Computational Method | Application to this compound Research | Expected Insights |
| Molecular Dynamics (MD) Simulations | Studying the conformational behavior of peptides containing this compound. | Understanding the impact on peptide structure, flexibility, and stability. acs.orguah.es |
| Molecular Docking | Predicting the binding interactions with target proteins (e.g., glutamate receptors). | Identifying key interactions for binding and guiding the design of more potent analogs. nih.gov |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Elucidating the reactivity of the ester group and its influence on binding. |
| Machine Learning / AI | Developing predictive models for bioactivity and physicochemical properties. | Accelerating the discovery of novel peptide therapeutics with desired properties. nih.govoup.com |
Q & A
Basic: How can researchers optimize the synthesis of H-D-Glu(OMe)-OH to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use d-glutamic acid, methanol (MeOH), and trimethylsilyl chloride (TMSCI) under controlled room temperature (rt) for 16 hours to generate intermediates .
- Catalysts : Employ coupling agents like EDCI and HOBT with N-methylmorpholine to facilitate peptide bond formation, achieving yields up to 89% .
- Purification : Utilize recrystallization or flash chromatography to isolate the product, followed by HPLC to confirm purity (>98%) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) is critical for assessing purity (>98%) and identifying byproducts .
- Spectroscopy : Mass spectrometry (MS) verifies molecular weight and structural integrity, while NMR (¹H/¹³C) confirms stereochemistry and functional groups .
- Error Mitigation : Triplicate runs and internal standards (e.g., deuterated solvents) enhance reproducibility .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation : Adhere to GHS guidelines: wear PPE (gloves, goggles), avoid inhalation/ingestion, and use fume hoods due to acute toxicity (H302, H315) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste facilities .
- Documentation : Maintain Safety Data Sheets (SDS) and train personnel on emergency procedures (e.g., eye rinsing for 15+ minutes) .
Advanced: How should researchers design experiments to investigate this compound’s role in peptidoglycan biosynthesis?
Methodological Answer:
- Hypothesis Framing : Use the P-E/I-C-O framework (Population: bacterial enzymes; Intervention: compound exposure; Control: unmodified precursors; Outcome: glycosyltransferase inhibition) .
- Controls : Include negative controls (e.g., non-inhibitory analogs) and positive controls (e.g., known inhibitors like vancomycin) .
- Variables : Optimize pH, temperature, and substrate concentration to mimic physiological conditions .
Advanced: How can contradictory data on this compound’s enzymatic inhibition be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorometric vs. radiometric enzyme activity tests) .
- Error Analysis : Quantify systematic errors (e.g., pipetting inaccuracies) and random errors (e.g., instrument drift) via repeated measurements .
- Literature Comparison : Conduct a meta-analysis of peer-reviewed studies to identify consensus or methodological discrepancies .
Advanced: What advanced spectroscopic methods are suitable for studying this compound’s conformational dynamics?
Methodological Answer:
- Time-Resolved Techniques : Use circular dichroism (CD) or fluorescence resonance energy transfer (FRET) to monitor real-time structural changes .
- Computational Modeling : Pair MD simulations (e.g., GROMACS) with experimental data to predict binding affinities .
- Data Interpretation : Apply principal component analysis (PCA) to reduce dimensionality in spectral datasets .
Advanced: How should researchers manage and validate large datasets from this compound studies?
Methodological Answer:
- Data Management Plans (DMP) : Define storage (e.g., cloud repositories), metadata standards (FAIR principles), and access protocols .
- Validation : Use k-fold cross-validation for machine learning models and Grubbs’ test for outlier detection .
- Reproducibility : Share raw data, code, and SOPs via platforms like Zenodo or Figshare .
Advanced: What strategies ensure rigorous hypothesis testing when studying this compound’s bioactivity?
Methodological Answer:
- Statistical Design : Power analysis to determine sample size (α=0.05, β=0.2) and ANOVA for multi-group comparisons .
- Blinding : Implement double-blinding in assays to reduce bias .
- Negative Controls : Test compounds against enzyme mutants (e.g., active-site mutations) to confirm specificity .
Advanced: How can computational modeling enhance the understanding of this compound’s interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses with bacterial targets (e.g., Mur ligases) .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with inhibition .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .
Advanced: How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
Methodological Answer:
- Protocol Standardization : Document reaction conditions (e.g., inert atmosphere, solvent purity) and share via ELN platforms .
- Collaborative Verification : Partner with independent labs to replicate key findings (e.g., inhibition assays) .
- Error Logging : Track deviations (e.g., temperature fluctuations) and adjust SOPs iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
